molecular formula C11H16ClNOS B7500055 N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide

N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide

Katalognummer B7500055
Molekulargewicht: 245.77 g/mol
InChI-Schlüssel: FVFMXWJEFXADIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide, also known as TAK-659, is a small molecule inhibitor that has shown potential as a treatment for various types of cancer. It is a kinase inhibitor that targets the Bruton's tyrosine kinase (BTK) and has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Wirkmechanismus

N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide works by blocking the activity of BTK, which is a key signaling molecule in the development and progression of cancer. BTK is involved in the growth and survival of cancer cells, and its inhibition can lead to the death of cancer cells. N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide specifically targets BTK and has been shown to inhibit its activity in preclinical models of cancer.
Biochemical and Physiological Effects:
N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been shown to have several biochemical and physiological effects in preclinical models of cancer. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and enhance the activity of other cancer treatments. In addition, N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been shown to have minimal toxicity in normal cells, which is an important consideration for the development of cancer treatments.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is its specificity for BTK, which allows for targeted inhibition of cancer cells. In addition, N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been shown to have minimal toxicity in normal cells, which is an important consideration for the development of cancer treatments. However, one limitation of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Zukünftige Richtungen

There are several future directions for the development of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide as a cancer treatment. One direction is the development of combination therapies that include N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide and other cancer treatments, such as chemotherapy and radiation therapy. Another direction is the development of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide for the treatment of specific types of cancer, such as lymphoma and leukemia. In addition, there is potential for the development of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide as a treatment for other diseases, such as autoimmune disorders and inflammatory diseases.

Synthesemethoden

The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide involves several steps, including the preparation of the starting materials and the reaction conditions. The process begins with the preparation of 5-chlorothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N,2,2-trimethylpropan-1-amine to form the amide intermediate. The amide intermediate is then treated with a reagent to form the final product, N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide.

Wissenschaftliche Forschungsanwendungen

N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been studied extensively in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth of cancer cells by blocking the activity of BTK, which is a key signaling molecule in the development and progression of cancer. In addition, N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide has been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.

Eigenschaften

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNOS/c1-11(2,3)10(14)13(4)7-8-5-6-9(12)15-8/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFMXWJEFXADIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C)CC1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.